6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic molecule with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and mechanisms of action, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate , several steps are typically involved:
Formation of the 1,3,4-thiadiazole ring: : This involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
Attachment of the ethylbutanamido group: : The addition of the amido group to the thiadiazole ring can be achieved through acylation reactions using appropriate reagents such as acyl chlorides.
Coupling with the pyran-3-yl furan-2-carboxylate: : This step involves a condensation reaction, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the oxo-pyran ring and subsequent attachment of the furan carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, often requiring optimizations such as:
Continuous flow reactors to enhance reaction efficiency and yield.
Use of catalysts to lower reaction temperatures and times.
Advanced purification techniques like chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate can undergo several types of chemical reactions:
Oxidation: : Reaction with strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can lead to oxidation of specific functional groups.
Reduction: : Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) can reduce certain bonds within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at reactive centers such as the thiadiazole ring and pyran ring.
Common Reagents and Conditions
Oxidation: : Performed under acidic conditions with reagents like H2O2 in acetic acid (AcOH).
Reduction: : Often conducted in inert atmospheres using solvents like tetrahydrofuran (THF).
Substitution: : Can occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) with bases or acids as catalysts.
Major Products
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Aliphatic alcohols or amines.
Substitution Products: : Varied products depending on the substituents used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : Used as a building block in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Pharmacology: : Investigated for potential antibacterial, antifungal, or anticancer properties.
Biochemical Studies: : Used in studying enzyme reactions and binding affinities due to its unique structure.
Industry
Material Science: : Potential use in the development of new polymers or materials with specific properties.
Agriculture: : Explored as a component in pesticides or herbicides.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets, including:
Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity.
Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
Uniqueness
Structural Differences: : Unique substitution patterns on the thiadiazole and pyran rings.
Chemical Reactivity: : Different reactivity profiles due to varying steric and electronic effects.
Biological Activity: : Distinct biological targets and efficacy in pharmacological applications.
There you have it! A deep dive into the fascinating world of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate . Curious about anything else?
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-11(4-2)16(24)20-18-21-22-19(30-18)29-10-12-8-13(23)15(9-27-12)28-17(25)14-6-5-7-26-14/h5-9,11H,3-4,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRVZBGFPFZFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.